SSEA-4 hexaose-β-N-acetyl spacer 3-Biotin is a synthetic compound that serves as a crucial biochemical tool in research, particularly in the study of stem cells and cancer biology. This compound is derived from the stage-specific embryonic antigen-4, which is a glycosphingolipid expressed on the surface of embryonic stem cells and certain cancer cells. The SSEA-4 hexaose structure is linked to biotin via a spacer, enhancing its utility in various biochemical applications, especially in targeting specific cell types.
SSEA-4 hexaose is synthesized from natural sources such as embryonic stem cells and certain cancer cell lines. The synthesis involves enzymatic reactions that modify precursor glycan structures, such as those found in the globo-series of glycolipids. The compound is primarily used in laboratory settings for research purposes and is not intended for human or animal use .
SSEA-4 hexaose belongs to the category of glycosphingolipids and is classified under stage-specific embryonic antigens. It plays a significant role in cell signaling and recognition processes, particularly in the context of stem cell biology and cancer metastasis. The compound's structure includes multiple sugar units (hexaose) linked to a biotin moiety, which facilitates its detection and isolation in various assays.
The synthesis of SSEA-4 hexaose-β-N-acetyl spacer 3-Biotin typically involves several steps:
The molecular weight of SSEA-4 hexaose-β-N-acetyl spacer 3-Biotin is approximately 1706.67 g/mol, indicating its complexity as a synthetic oligosaccharide linked to a biotin moiety .
The molecular structure of SSEA-4 hexaose consists of a linear arrangement of six sugar units (hexaose) with specific stereochemistry that defines its biological activity. The structure includes:
Structural analysis can be performed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the identity and purity of the synthesized compound.
SSEA-4 hexaose participates in several biochemical reactions:
Understanding these reactions requires knowledge of enzyme kinetics and substrate specificity, which can be studied using various biochemical assays.
The mechanism of action for SSEA-4 hexaose involves its interaction with specific receptors on target cells, including stem cells and cancer cells. Upon binding:
Experimental data indicate that SSEA-4 can enhance tumorigenicity in specific cancer models by promoting stem-like properties within tumor cell populations .
Relevant analyses can include high-performance liquid chromatography for purity assessment and stability studies under different conditions.
SSEA-4 hexaose has several scientific uses:
The SSEA-4 hexaose core is a sialylated glycolipid with the defined structure Neu5Acα2-3Galβ1-3GalNAcβ1-3Galα1-4Galβ1-4GlcNAc (where Neu5Ac = N-acetylneuraminic acid, Gal = galactose, GalNAc = N-acetylgalactosamine, GlcNAc = N-acetylglucosamine). This globo-series glycosphingolipid features a terminal α2-3-linked sialic acid residue critical for its biological recognition [1] [3]. The hexaose backbone belongs to the globo-series of glycans, characterized by the Galα1-4Gal (galabiose) disaccharide motif. This specific architecture creates the conformational epitope recognized by monoclonal antibodies like MC-813-70, which target the Neu5Acα2-3Galβ1-3GalNAc terminus in human embryonic stem cells, teratocarcinomas, and cancer subpopulations [6] [9].
Table 1: Structural Features of SSEA-4 Hexaose Core
Component | Chemical Identity | Biological Significance |
---|---|---|
Terminal Residue | Neu5Ac (α2-3 linkage) | Mediates cell adhesion and receptor binding |
Core Disaccharide | Galα1-4Gal | Defines globo-series classification |
Reducing End | GlcNAc-β | Anchoring point for β-NAc linkage |
Epitope Signature | Neu5Acα2-3Galβ1-3GalNAc | Recognized by SSEA-4-specific antibodies |
A synthetic analogue (GLY196-1-BT-A) incorporates an additional α2-8-linked Neu5Ac residue (Neu5Acα2-8Neu5Acα2-3Galβ1-3GlcNAcβ...), demonstrating structural versatility for probing polysialic acid interactions [3]. The hexaose core’s three-dimensional conformation enables high-affinity binding to laminin receptors and facilitates metastatic signaling in SSEA-4+ cancer cells [2].
The β-linked N-acetylglucosamine (β-GlcNAc) at the reducing end anchors the hexaose core to functionalized spacers or solid matrices. This β-NAc linkage preserves the terminal epitope’s orientation by shielding the anomeric carbon from non-specific hydrolysis and maintaining the glycan’s solution conformation [10]. The electronegative N-acetyl group (-NAc) forms hydrogen bonds with adjacent glycan residues, stabilizing the overall topology and preventing epitope denaturation during experimental procedures [1].
In synthetic conjugates (e.g., GLY131-BT-A), the β-NAc linkage connects directly to a CH₂-(1,4-Tz) heterocyclic group, which enhances rigidity at the attachment point. This design is critical for applications requiring repeated washing or acidic elution (e.g., affinity chromatography), where labile linkages would degrade recognition efficiency. Comparative studies show β-NAc-linked epitopes retain >95% antibody-binding capacity after 72 hours in physiological buffers, whereas O-linked analogues exhibit 20–30% degradation [10].
Table 2: Stability Comparison of Glycosidic Linkages
Linkage Type | Chemical Structure | Half-life (pH 7.4) | Antibody Affinity Retention |
---|---|---|---|
β-NAc (GlcNAc) | C1-NHCOCH₃ | >150 hours | >95% |
O-Linked (GalNAc) | C1-O | ~50 hours | 70–80% |
Non-acetylated β | C1-NH₂ | <24 hours | <40% |
Spacer3 refers to the -CH₂-(1.4-Tz)-(CH₂)₂-EG3- moiety that bridges the β-NAc group and biotin. This 17-atom chain incorporates three key domains:
The spacer’s 14.7 Å length positions biotin ~15–20 Å from the hexaose core, minimizing interference during streptavidin binding. This distance is empirically optimized: Shorter spacers (e.g., 8 Å) reduce avidin capture efficiency by 40–60% due to glycan-avidin clashes, while longer spacers (>25 Å) induce non-specific adsorption [10]. The EG3 segment’s ethylene oxide units adopt helical conformations in aqueous solutions, acting as a "molecular spring" that accommodates conformational shifts during complex formation.
Table 3: Bioconjugation Spacer Attributes
Spacer Domain | Atomic Composition | Function |
---|---|---|
Tz Ring | C₅H₈O (heterocyclic) | Rigidity & protease resistance |
Alkyl Bridge | -(CH₂)₂- | Hydrophobic stabilization |
EG3 Unit | -O(CH₂CH₂O)₃- | Solubility & torsional flexibility |
Total Length | 17 atoms (14.7 Å) | Optimal biotin presentation |
Biotin (vitamin B7/B₇H) attaches covalently to Spacer3’s terminal amine via amide bond formation under carbodiimide (EDC) catalysis. This yields a conjugate (e.g., GLY131-BT-A) with molecular formula C₆₆H₁₀₈N₉O₃₉SNa and MW 1706.67 Da [1]. Each biotin molecule contains a ureido ring that docks into the tryptophan-lined pocket of avidin/streptavidin with near-irreversible affinity (KD = 10−15 M) [8].
Kinetic analyses reveal association rate constants (kon) of 105–107 M⁻¹s⁻¹ for biotin-streptavidin binding—slower than diffusion-limited expectations due to conformational gating in the avidin binding pocket. The reaction follows a single-transition-state model with activation energies of 6–15 kcal/mol, indicating significant rearrangement precedes complex stabilization [7]. Biotin’s tetrahydrothiophene ring and ureido nitrogen atoms form 8–10 hydrogen bonds with avidin, while the valeric acid side chain extends into solvent, minimizing steric clashes with conjugated glycans [7] [8].
Table 4: Thermodynamic Parameters of Avidin-Biotin Interaction
Parameter | Avidin-Biotin | Streptavidin-Biotin |
---|---|---|
Association Rate (kon) | 1.2 × 10⁷ M⁻¹s⁻¹ | 2.8 × 10⁷ M⁻¹s⁻¹ |
Dissociation Rate (koff) | ~10⁻⁶ s⁻¹ | ~10⁻⁶ s⁻¹ |
Activation Energy (Ea) | 15 kcal/mol | 6 kcal/mol |
Hydrogen Bonds Formed | 8–10 | 8–10 |
Biotinylated SSEA-4 conjugates exploit this affinity for:
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